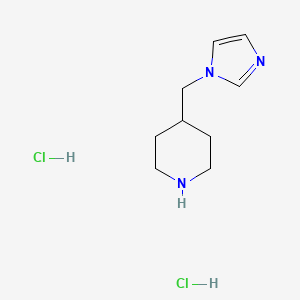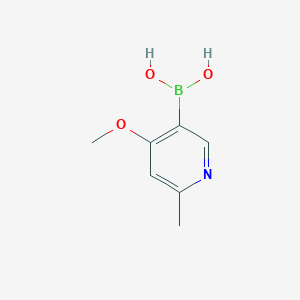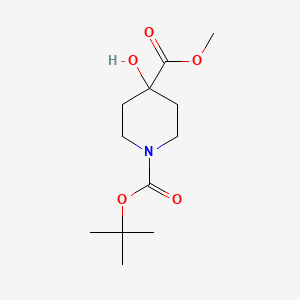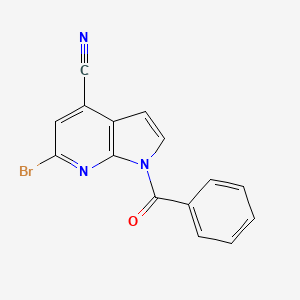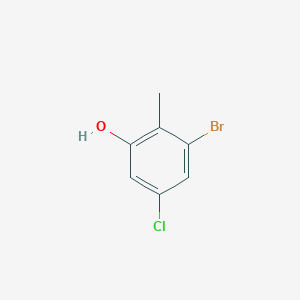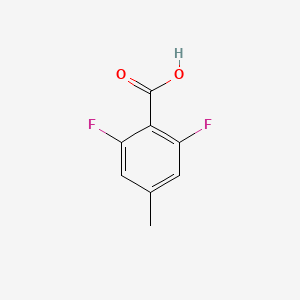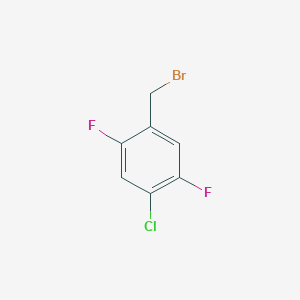
1-(Brommethyl)-4-chlor-2,5-difluorbenzol
Übersicht
Beschreibung
1-(Bromomethyl)-4-chloro-2,5-difluorobenzene is a brominated derivative of benzene . The compound’s structure and reactivity are influenced by the presence of the bromomethyl group, which can participate in further chemical transformations.
Synthesis Analysis
The synthesis of brominated benzene derivatives can involve different strategies. For instance, the intramolecular bromo-amination of cyclohexadiene aminals has been used for the asymmetric synthesis of complex structures . Bromination of cyclohexadienes can lead to various brominated products . These methods could potentially be adapted for the synthesis of 1-(Bromomethyl)-4-chloro-2,5-difluorobenzene .Molecular Structure Analysis
The molecular structure of brominated benzenes has been extensively studied. For example, the configuration of tetrabromocyclohexane has been established through X-ray crystallography . The conformational preferences of brominated benzenes, such as 1-bromo-1-methylcyclohexane, have been inferred from various spectroscopic methods . These findings are relevant for understanding the molecular structure of 1-(Bromomethyl)-4-chloro-2,5-difluorobenzene.Chemical Reactions Analysis
Brominated benzenes can undergo various chemical reactions. Asymmetric bromination has been used to produce chiral dibromocyclohexanes . The reactivity of highly substituted benzenes, such as tris(bromomethyl) derivatives, shows strong proximity effects, which influence the outcome of synthetic transformations .Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzenes are influenced by their molecular structure. For example, the conformational analysis of 1-bromo-1-silacyclohexane reveals the thermodynamic equilibrium between axial and equatorial conformers. The free energy differences between isomers of brominated cyclohexyl systems have been explored, providing information on their stability and conformational preferences.Wissenschaftliche Forschungsanwendungen
Synthese von Blockcopolymeren
Diese Verbindung wird bei der Synthese von Blockcopolymeren über die reversible Additions-Fragmentierungs-Kettenübertragung (RAFT)-Polymerisation verwendet . Der Prozess beinhaltet die Verwendung eines RAFT-Makroagenses, das durch Reaktion von 4-Brommethylbenzoylchlorid mit tert-Butylhydroperoxid erhalten wird. Die resultierenden Blockcopolymere, wie z. B. Poly(styrol-b-methylmethacrylat), finden Anwendung in der Herstellung von Materialien mit einzigartigen Eigenschaften, wie z. B. phasentrennten Domänen, die in verschiedenen Industrien, darunter Automobil- und Medizintechnik, nützlich sind.
Kontrollierte Radikalpolymerisation
1-(Brommethyl)-4-chlor-2,5-difluorbenzol: wird als Initiator in kontrollierten Radikalpolymerisationsprozessen eingesetzt . Diese Technik ist unerlässlich für die Herstellung von Polymeren mit vorgegebenen Molekulargewichten und geringer Polydispersität, die für Hochleistungsmaterialien in Beschichtungen, Klebstoffen und Elektronik von entscheidender Bedeutung sind.
Asymmetrische Veresterung
Die Verbindung dient als Reagenz in asymmetrischen Veresterungsreaktionen . Diese Reaktionen sind von Bedeutung bei der Synthese von chiralen Molekülen, die in der pharmazeutischen Industrie für die Herstellung von Medikamenten mit spezifischen enantiomeren Formen wichtig sind, die zu einer besseren Wirksamkeit und reduzierten Nebenwirkungen führen können.
Synthese von Cyclopropanen
Sie wird bei der Synthese von Cyclopropanen verwendet, einer Klasse von Verbindungen mit einer dreigliedrigen Ringstruktur. Cyclopropane werden in vielen biologisch aktiven Molekülen gefunden und sind in der medizinischen Chemie für die Entdeckung und Entwicklung von Medikamenten wertvoll.
Peptidsynthese
Als Alkylierungsmittel wird This compound in der Peptidsynthese verwendet. Peptide finden zahlreiche Anwendungen in der Therapeutik als Hormone, Enzyminhibitoren und Antibiotika, was diesen Bereich zu einem wichtigen Forschungsfeld macht.
Katalysator für die Polymersynthese
Diese Chemikalie wirkt auch als Katalysator bei der Synthese von Polymeren. Katalysatoren sind entscheidend für die Kontrolle der Geschwindigkeit und Spezifität von Polymerisationsreaktionen, die zu Materialien mit gewünschten Eigenschaften führen, die in verschiedenen Sektoren wie Verpackung, Bauwesen und Textilien eingesetzt werden.
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)-4-chloro-2,5-difluorobenzene is not fully understood, but it is believed to act by inhibiting specific enzymes and signaling pathways. It has been observed that 1-(Bromomethyl)-4-chloro-2,5-difluorobenzene inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(bromomethyl)-4-chloro-2,5-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF2/c8-3-4-1-7(11)5(9)2-6(4)10/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSFCZCGSJARIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50695107 | |
| Record name | 1-(Bromomethyl)-4-chloro-2,5-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50695107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945262-21-5 | |
| Record name | 1-(Bromomethyl)-4-chloro-2,5-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50695107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


